molecular formula C20H22ClN7OS B193331 N-Deshydroxyethyl Dasatinib CAS No. 910297-51-7

N-Deshydroxyethyl Dasatinib

Numéro de catalogue B193331
Numéro CAS: 910297-51-7
Poids moléculaire: 444 g/mol
Clé InChI: DOBZFFWLHXORTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . N-Deshydroxyethyl Dasatinib can be used in cancer and immune disease research .


Synthesis Analysis

A new and efficient synthetic route for dasatinib, an anticancer drug, is described .


Molecular Structure Analysis

N-Deshydroxyethyl Dasatinib has the molecular formula C20H22ClN7OS . The IUPAC name is N - (2-chloro-6-methylphenyl)-2- [ (2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide .


Chemical Reactions Analysis

Dasatinib is chemically known as N - (2-chloro-6-methylphenyl)-2- [ [6- [4- (2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .


Physical And Chemical Properties Analysis

N-Deshydroxyethyl Dasatinib has a molecular weight of 444.0 g/mol .

Applications De Recherche Scientifique

  • Pharmacokinetics and Method Validation : A study validated a method for simultaneously estimating methotrexate, dasatinib, and N-Deshydroxyethyl Dasatinib in rat plasma using liquid chromatography-electrospray ionization tandem mass spectrometry. This method was successfully applied in a pharmacokinetic study in Wistar rats (Thappali et al., 2012).

  • Effectiveness in Leukemia : Several studies have demonstrated the efficacy of dasatinib in treating chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). These studies have shown improved outcomes compared to prior therapies, such as imatinib, especially in cases with resistance or intolerance to prior therapy (Huang et al., 2007), (Kantarjian et al., 2012), (Porkka et al., 2008), (Hughes et al., 2018), (Talpaz et al., 2006).

  • Potential in Solid Tumors : Dasatinib has also been investigated for its potential in treating solid tumors. It has been shown to inhibit cell duplication, migration, invasion, and induce apoptosis in tumor cells. This has led to reductions in tumor mass and decreased metastatic dissemination of tumor cells. Clinical trials are underway to explore dasatinib in combination with other therapies for solid tumors (Montero et al., 2011), (Kim et al., 2010).

  • Inhibition of Bone Remodeling : Dasatinib has been shown to dysregulate bone remodeling by inhibiting osteoclasts. This suggests that dasatinib therapy might result in altered bone dynamics, which is an important consideration for patients undergoing treatment (Vandyke et al., 2010).

  • Enhanced Delivery in Cancer Therapy : Research on enhancing the delivery of dasatinib using biodegradable nanoparticles targeted with trastuzumab for HER2+ metastatic breast cancer has been conducted. This approach aims to improve the pharmacokinetic properties and efficacy of dasatinib in cancer treatment (Niza et al., 2019).

  • Impact on T-Lymphocytes and Neutrophils : Studies have indicated that dasatinib can inhibit the function of normal human T-lymphocytes and mature neutrophils, affecting immune responses. This finding has implications for its use in patients and potential applications in treating immune disorders (Blake et al., 2008), (Futosi et al., 2012).

Safety And Hazards

Dasatinib can cause skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It can also cause damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

Orientations Futures

Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib . There is a need for novel strategies to cope with cancer . This review summaries current knowledge of the clinical pharmacokinetics variation, exposure-response relationships and analytical method for individualized dosing of dasatinib, in particular with respect to therapeutic drug monitoring .

Propriétés

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBZFFWLHXORTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470341
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Deshydroxyethyl Dasatinib

CAS RN

910297-51-7
Record name N-Deshydroxyethyl dasatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Deshydroxyethyl Dasatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESHYDROXYETHYL DASATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Deshydroxyethyl Dasatinib
Reactant of Route 2
Reactant of Route 2
N-Deshydroxyethyl Dasatinib
Reactant of Route 3
N-Deshydroxyethyl Dasatinib
Reactant of Route 4
Reactant of Route 4
N-Deshydroxyethyl Dasatinib
Reactant of Route 5
Reactant of Route 5
N-Deshydroxyethyl Dasatinib
Reactant of Route 6
Reactant of Route 6
N-Deshydroxyethyl Dasatinib

Citations

For This Compound
16
Citations
SRS Thappali, KVS Varanasi… - …, 2012 - thieme-connect.com
… The quantitation method was successfully applied for simultaneous estimation of methotrexate, dasatinib and N- deshydroxyethyl dasatinib in a pharmacokinetic study in Wistar rats. …
Number of citations: 17 www.thieme-connect.com
A Chokshi, A Gajjar, P Bhanushali… - Journal of Chemical …, 2021 - acgpubs.org
Dasatinib is a tyrosine kinase inhibitor that is approved and prescribed to patients with chronic myelogenous leukemia and Philadelphia chromosome. Present work reports …
Number of citations: 2 www.acgpubs.org
MV Nuli, VK Rekulapally - International Journal of Pharmacognosy and …, 2023 - saap.org.in
… ) b) DAS-01(N-(2-Chloro-6-methylphenyl)2-[(6-chloro-2- methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) c) Dimer of DAS-01 d) N-Oxide dasatinib e) N-Deshydroxyethyl dasatinib f)…
Number of citations: 2 www.saap.org.in
M Shahid, A Ahmad, M Raish, YAB Jardan… - Saudi Pharmaceutical …, 2023 - Elsevier
Dasatinib (DAS) is a narrow therapeutic index drug and novel oral multitarget inhibitor of tyrosine kinase and approved for the first-line therapy for chronic myelogenous leukemia (CML) …
Number of citations: 5 www.sciencedirect.com
X Luo, X Xue, T Li, Y Zhang, L Huang… - Current Drug …, 2020 - ingentaconnect.com
Background: Dasatinib, as an oral multi-targeted inhibitor of BCR-ABL and SRC family kinases, has been widely used for the treatment of Philadelphia Chromosome Positive …
Number of citations: 3 www.ingentaconnect.com
F Karami, S Ranjbar, Y Ghasemi… - Journal of …, 2019 - Elsevier
… Simultaneous determination of MTX, dasatinib (DSN), and N-deshydroxyethyl dasatinib (M − 4) in Wistar rat plasma was performed by LC-MS/MS. MTX pharmacokinetic drug-drug …
Number of citations: 65 www.sciencedirect.com
AK Tallam, S Alapati, MV Nuli - Journal of Integral Sciences, 2023 - jisciences.com
A protocol is used to detect and measure biomolecules and metabolites in human and animal tissues using bimolecular methods. The biosanalinity method is effective at determining …
Number of citations: 2 www.jisciences.com
SV Lanke, DS Shekhawat, N Niture, RC Rusli… - International Journal of …, 2017
Number of citations: 3
S Veeraraghavan, SRS Thappali, S Viswanadha… - Scientia …, 2016 - mdpi.com
Efficacy assessments using a combination of baricitinib and methotrexate necessitate the development of an analytical method for the determination of both drugs in plasma with …
Number of citations: 21 www.mdpi.com
X Ren, Z Wang, Y Yun, G Meng, X Zhang… - International Journal of …, 2019 - hindawi.com
Objective. To establish and validate a simple, sensitive, and rapid liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the determination of methotrexate (MTX) …
Number of citations: 11 www.hindawi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.